molecular formula C19H27BF3NO4 B14913865 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate

Cat. No.: B14913865
M. Wt: 401.2 g/mol
InChI Key: IXYBMOSIINMKBX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.

Preparation Methods

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate typically involves multiple steps. One common method involves the reaction of a benzyl alcohol derivative with tert-butyl chloroformate to form the benzylcarbamate intermediate. This intermediate is then reacted with a boronic acid derivative under specific conditions to introduce the dioxaborolane ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxaborolane ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halides or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biomolecules, making it useful in bioconjugation and drug delivery. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can affect its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar compounds include other benzylcarbamates and dioxaborolane derivatives. Compared to these, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate is unique due to the presence of both the trifluoromethyl group and the dioxaborolane ring, which confer distinct reactivity and stability properties. Other similar compounds might include:

  • Benzylcarbamate derivatives without the dioxaborolane ring.
  • Dioxaborolane compounds without the trifluoromethyl group.

These comparisons highlight the unique combination of functional groups in tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C19H27BF3NO4

Molecular Weight

401.2 g/mol

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-8-9-13(10-14(12)19(21,22)23)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25)

InChI Key

IXYBMOSIINMKBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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